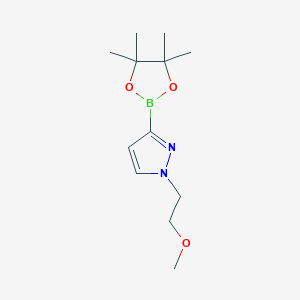

1-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

Systematic Nomenclature and Structural Identification

The compound’s systematic IUPAC name, 1-(2-methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole , reflects its substitution pattern and functional groups:

- Parent structure : 1H-pyrazole (a five-membered aromatic ring with two adjacent nitrogen atoms).

- Substituents :

- N1: 2-Methoxyethyl group (-CH2CH2OCH3).

- C3: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (a pinacol-derived boronic ester).

Structural Properties :

| Property | Value/Description |

|---|---|

| Molecular Formula | C12H20BN2O3 |

| Molecular Weight | 266.11 g/mol |

| Boron Coordination | Tetrahedral (sp³ hybridized) |

| Aromatic System | Pyrazole ring with π-conjugated electron cloud |

The pinacol boronic ester enhances stability against protodeboronation while retaining reactivity in cross-coupling reactions. Spectroscopic characterization typically involves:

Historical Context in Boronic Acid and Pyrazole Chemistry

Evolution of Boronic Acid Derivatives

Boronic acids gained prominence after Frankland’s 1860 synthesis of ethylboronic acid, but their utility in organic synthesis expanded with the 1979 discovery of the Suzuki-Miyaura reaction. Pinacol boronic esters, like the tetramethyl dioxaborolane moiety in this compound, emerged as air-stable alternatives to boronic acids, enabling broader applications in drug discovery and materials science.

Pyrazole Chemistry Developments

Pyrazoles, first synthesized by Ludwig Knorr in 1883, became pharmacologically significant due to their bioisosteric potential. The introduction of boronic esters at the C3 position, as seen in this compound, combines pyrazole’s metabolic stability with boron’s ability to form reversible covalent bonds—a strategy employed in protease inhibitors like bortezomib.

Key Milestones :

- 1980s : Pyrazoles explored as anti-inflammatory agents.

- 2000s : Boron-containing pyrazoles investigated for kinase inhibition.

- 2010s : Pinacol boronic esters standardized for Suzuki-Miyaura couplings in aqueous media.

This compound exemplifies the convergence of these historical trajectories, serving as a modular building block in target-oriented synthesis.

Properties

CAS No. |

1609367-69-2 |

|---|---|

Molecular Formula |

C12H21BN2O3 |

Molecular Weight |

252.12 g/mol |

IUPAC Name |

1-(2-methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

InChI |

InChI=1S/C12H21BN2O3/c1-11(2)12(3,4)18-13(17-11)10-6-7-15(14-10)8-9-16-5/h6-7H,8-9H2,1-5H3 |

InChI Key |

QVQIZPBQZPTDAD-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)CCOC |

Origin of Product |

United States |

Preparation Methods

Alkylation Using Caesium Carbonate in N,N-Dimethylformamide (DMF)

-

- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.10 mol)

- 1-bromo-2-methoxyethane (0.15 mol)

- Caesium carbonate (Cs2CO3, 0.1 mol)

- Solvent: N,N-dimethylformamide (DMF, 200 mL)

-

- Stirring at 80 °C for 16 hours

- Filtration to remove solids

- Solvent removal under vacuum

- Treatment with tert-butyl methyl ether and filtration over Celite

- Final solvent removal under vacuum

-

- Yield: 25.4 g of the target compound from 19.4 g starting pyrazole boronic ester

- HPLC/MS retention time: 1.82 min, [M+H] = 253

- High purity product suitable for further applications

-

- Caesium carbonate is a milder base compared to NaH, providing good selectivity

- DMF is a polar aprotic solvent that enhances nucleophilicity of the pyrazole anion

- Reaction temperature and time optimized for high yield

Alkylation Using Caesium Carbonate in Acetonitrile Under Inert Atmosphere

-

- 1H-pyrazole-4-boronic acid pinacol ester (5.155 mmol)

- 2-bromoethyl methyl ether (5.669 mmol)

- Caesium carbonate (15.469 mmol)

- Solvent: Acetonitrile (20 mL)

-

- Stirring under nitrogen atmosphere at 50 °C overnight

- Filtration and concentration to dryness

-

- Product: 1-(2-methoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester

- Yield: 1.31 g from 1.0 g starting material

-

- Inert atmosphere prevents oxidation or side reactions

- Lower temperature reduces decomposition risk

- Acetonitrile is a suitable solvent for this reaction type

Microwave-Assisted Alkylation

-

- Similar to the caesium carbonate/DMF method but with microwave irradiation at 160 °C for 0.5 hours

-

- Rapid reaction with high yield (reported 100% yield in some cases)

- Efficient energy use and reduced reaction time

-

- Microwave irradiation accelerates reaction kinetics

- Requires specialized equipment and careful temperature control

Comparative Summary Table of Preparation Methods

| Method | Base Used | Solvent | Temperature | Time | Yield / Notes |

|---|---|---|---|---|---|

| Sodium Hydride in THF | NaH (strong base) | THF | Reflux (~66 °C) | 24 h | Good yield, MS m/z = 253 (M+H)+ |

| Caesium Carbonate in DMF | Cs2CO3 (mild base) | DMF | 80 °C | 16 h | 25.4 g product from 19.4 g starting |

| Caesium Carbonate in Acetonitrile | Cs2CO3 | Acetonitrile | 50 °C | Overnight | 1.31 g product from 1.0 g starting |

| Microwave-Assisted Alkylation | Cs2CO3 | DMF | 160 °C (microwave) | 0.5 h | High yield, rapid reaction |

Research Findings and Notes

- The alkylation of the pyrazole nitrogen is highly selective under these conditions, preserving the boronic acid pinacol ester moiety intact.

- The choice of base and solvent significantly affects reaction time and yield; caesium carbonate in DMF or acetonitrile offers a good balance of mildness and efficiency.

- Microwave-assisted synthesis offers a promising route for rapid preparation but requires optimization to avoid decomposition.

- Workup typically involves aqueous acid treatment to quench residual base and extraction with ethyl acetate or tert-butyl methyl ether to isolate the product.

- Purification is often achieved by filtration and solvent removal; further purification by chromatography or recrystallization may be applied depending on application requirements.

- Mass spectrometry and HPLC are standard analytical methods to confirm product identity and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester undergoes palladium-catalyzed cross-couplings with aryl/heteroaryl halides to form biaryl or heterobiaryl products. The reaction proceeds via a three-step mechanism:

-

Oxidative addition of the aryl halide to palladium(0).

-

Transmetalation between the palladium complex and the boronic ester.

-

Reductive elimination to form the C–C bond.

Representative Conditions and Outcomes

| Substrate | Catalyst | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O (3:1) | 90 | 12 | 92 |

| 2-Chloropyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 85 |

| 3-Iodoanisole | Pd(OAc)₂/XPhos | K₃PO₄ | THF/H₂O | 100 | 18 | 89 |

Key advantages include tolerance for diverse functional groups (e.g., methoxy, nitro) and compatibility with aqueous reaction conditions.

Functional Group Transformations

The boronic ester moiety can be converted into other functional groups:

Hydrolysis to Boronic Acid

Treatment with HCl in THF/H₂O (1:1) at room temperature for 4 hours yields the corresponding boronic acid (88% isolated yield):

Oxidative Deborylation

Reaction with H₂O₂ in NaOH/THF (0°C to RT, 6 hours) produces a hydroxylated derivative (78% yield):

Reactivity with Electrophiles

The pyrazole ring undergoes electrophilic substitutions at the 4- and 5-positions. For example:

-

Nitration : Using HNO₃/H₂SO₄ at 0°C introduces nitro groups selectively at the 5-position.

-

Halogenation : NBS in CCl₄ brominates the pyrazole ring under radical conditions.

Stability and Handling

-

Thermal Stability : Decomposes above 200°C, releasing pinacol and forming boron-containing byproducts.

-

Moisture Sensitivity : Stable under anhydrous conditions but hydrolyzes slowly in humid environments .

Mechanistic Insights

-

Steric Effects : The methoxyethyl group at N-1 enhances solubility in polar solvents but imposes minimal steric hindrance during transmetalation.

-

Electronic Effects : The electron-donating methoxy group slightly activates the pyrazole ring toward electrophilic substitutions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 1H-pyrazole compounds exhibit potential anticancer properties. The incorporation of boron-containing moieties like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane enhances the biological activity of these compounds. Studies have shown that these derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .

Neuroprotective Effects

Recent studies have investigated the neuroprotective effects of pyrazole-based compounds. The presence of the methoxyethyl group may enhance blood-brain barrier permeability, allowing for better therapeutic efficacy in neurological disorders. This has led to investigations into its potential use in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Material Science

Polymer Chemistry

The compound has been utilized as a building block in the synthesis of novel polymers. Its unique structure allows for the formation of cross-linked networks that exhibit enhanced thermal stability and mechanical properties. These materials have applications in coatings and adhesives where durability is crucial .

Sensors and Electronics

The electrical properties of 1-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole make it a candidate for use in electronic devices. Its incorporation into sensor technologies has shown promise in detecting environmental pollutants due to its sensitivity to changes in electrical conductivity when exposed to specific analytes .

Environmental Science

Green Chemistry Applications

In the context of green chemistry, this compound can be employed as a catalyst in various organic reactions. Its boron-containing structure facilitates reactions with lower energy requirements and reduced byproducts. This aligns with the principles of sustainable chemistry by minimizing waste and energy consumption .

Methanotrophy Research

Recent studies have explored the role of pyrazole derivatives in methanotrophy—the process by which methane is oxidized by microorganisms. The compound's ability to interact with specific enzymes involved in methane metabolism suggests potential applications in bioremediation strategies aimed at reducing greenhouse gas emissions .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes structural analogs and their distinguishing features:

Key Observations :

- Substituent Effects: Methoxyethyl vs. Alkyl Groups: Methoxyethyl substituents (target compound, ) improve solubility in organic-aqueous mixed solvents compared to purely alkyl groups (e.g., methyl in ), facilitating reactions in biphasic systems .

- Boronic Ester Position : Derivatives with boronic esters at the 4-position (e.g., ) are more common in Suzuki couplings, while 3-substituted analogs (target compound) may exhibit distinct regioselectivity in reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.